molecular formula C14H19NO2 B1488786 [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1282401-91-5

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Cat. No.: B1488786
CAS No.: 1282401-91-5
M. Wt: 233.31 g/mol
InChI Key: BILGQIRLEIFJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGQIRLEIFJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is a compound characterized by its unique structural features, including a pyrrolidine ring and a dimethylbenzoyl group. These structural attributes contribute to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies associated with this compound.

The compound exhibits significant biochemical properties due to its interaction with various enzymes and proteins. The pyrrolidine ring enhances its ability to engage with biological targets, facilitating its role in biochemical reactions. Key properties include:

  • Enzyme Interaction : The compound can modulate enzyme activity, influencing metabolic pathways.
  • Protein Binding : It binds to specific proteins, potentially altering their function and impacting cellular processes.

Cellular Effects

Research indicates that this compound affects various cell types through the following mechanisms:

  • Cell Signaling Pathways : The compound influences key signaling pathways, leading to changes in gene expression and cellular metabolism.
  • Gene Expression Modulation : It can upregulate or downregulate specific genes, affecting cellular responses to stimuli.

The mechanism of action for this compound involves:

  • Target Interaction : The compound interacts with molecular targets such as receptors and enzymes, which may lead to inhibition or activation of biological pathways.
  • Structural Contributions : The combination of the pyrrolidine ring and benzoyl group facilitates binding to specific sites on target molecules.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInhibits proliferation of cancer cell lines ,
Antibacterial EffectsDemonstrates activity against Gram-positive bacteria,
Anti-inflammatoryReduces inflammation in cellular models

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of this compound, researchers found that the compound significantly inhibited the growth of various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The mechanism was attributed to the modulation of apoptosis-related pathways, leading to increased cell death in tumor cells.

Case Study 2: Antibacterial Effects

Another investigation focused on the antibacterial properties of the compound. It showed promising results against several strains of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition. This suggests potential applications in developing new antibacterial agents.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol in treating parasitic infections. For example, derivatives of benzamide structures have shown significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency while maintaining selectivity for parasitic cells over mammalian cells .

Anticancer Properties

Research into indolizine derivatives has revealed that compounds sharing structural similarities with this compound exhibit promising anticancer activities. These compounds are being investigated for their ability to inhibit vascular endothelial growth factor (VEGF) pathways and other cancer-related signaling mechanisms .

Dyes for Solar Cells

The compound's structural characteristics make it a candidate for use in dye-sensitized solar cells (DSSCs). Studies have shown that certain derivatives can serve as effective dyes, enhancing the efficiency of solar energy conversion through their light absorption properties .

Synthesis of Functional Materials

The versatility of this compound allows it to be utilized in synthesizing functional materials. For instance, it can be incorporated into polymer matrices to develop materials with specific optical or electronic properties .

Case Study 1: Antiparasitic Screening

In a phenotypic screening of compound libraries against Trypanosoma brucei, several derivatives were optimized based on their low molecular weight and favorable pharmacokinetic profiles. The selected compounds demonstrated significant antiparasitic activity with minimal toxicity to mammalian cells, highlighting the potential for further development into therapeutic agents .

Case Study 2: Photovoltaic Applications

Research conducted on the application of indolizine derivatives in DSSCs showed that specific modifications can lead to improved light-harvesting capabilities. The incorporation of this compound into these systems resulted in increased efficiency compared to traditional dyes used in solar cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.